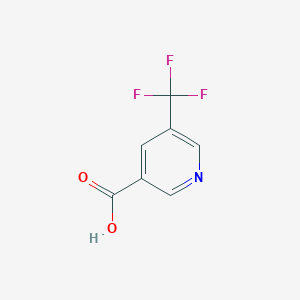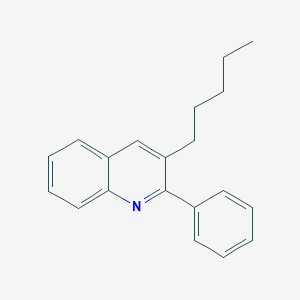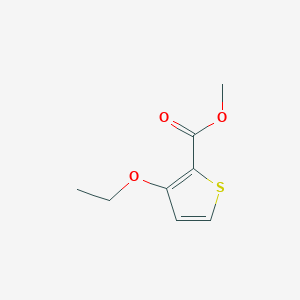
2-Butyl-1-((2'-(1H-tetrazol-5-yl)biphenyl-4-yl)methyl)-1H-benzimidazole-7-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Butyl-1-((2'-(1H-tetrazol-5-yl)biphenyl-4-yl)methyl)-1H-benzimidazole-7-carboxylic acid is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has been synthesized using various methods and has been shown to have a range of biochemical and physiological effects. In
作用機序
The mechanism of action of 2-Butyl-1-((2'-(1H-tetrazol-5-yl)biphenyl-4-yl)methyl)-1H-benzimidazole-7-carboxylic acid is not fully understood. However, it has been proposed that this compound may act as a chelator for zinc ions, which are essential for the function of many proteins in the body. By binding to zinc ions, 2-Butyl-1-((2'-(1H-tetrazol-5-yl)biphenyl-4-yl)methyl)-1H-benzimidazole-7-carboxylic acid may disrupt the function of these proteins, leading to a range of biochemical and physiological effects.
生化学的および生理学的効果
2-Butyl-1-((2'-(1H-tetrazol-5-yl)biphenyl-4-yl)methyl)-1H-benzimidazole-7-carboxylic acid has been shown to have a range of biochemical and physiological effects. For example, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells, potentially making it a promising therapeutic agent for the treatment of cancer. Additionally, 2-Butyl-1-((2'-(1H-tetrazol-5-yl)biphenyl-4-yl)methyl)-1H-benzimidazole-7-carboxylic acid has been shown to inhibit the activity of certain enzymes, potentially leading to changes in cellular metabolism.
実験室実験の利点と制限
One of the main advantages of using 2-Butyl-1-((2'-(1H-tetrazol-5-yl)biphenyl-4-yl)methyl)-1H-benzimidazole-7-carboxylic acid in lab experiments is its potential as a fluorescent probe for the detection of zinc ions. This compound is highly sensitive to changes in zinc ion concentration, making it a useful tool for studying the role of zinc ions in biological systems. However, one limitation of using this compound is that it may also bind to other metal ions, potentially leading to false positives in experiments.
将来の方向性
There are several potential future directions for research on 2-Butyl-1-((2'-(1H-tetrazol-5-yl)biphenyl-4-yl)methyl)-1H-benzimidazole-7-carboxylic acid. One area of interest is the development of more efficient synthesis methods for this compound, potentially allowing for larger-scale production. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of cancer and other diseases. Finally, there is potential for the development of new fluorescent probes based on the structure of 2-Butyl-1-((2'-(1H-tetrazol-5-yl)biphenyl-4-yl)methyl)-1H-benzimidazole-7-carboxylic acid, potentially allowing for the detection of other metal ions in biological systems.
合成法
The synthesis of 2-Butyl-1-((2'-(1H-tetrazol-5-yl)biphenyl-4-yl)methyl)-1H-benzimidazole-7-carboxylic acid has been reported in several studies. One of the most commonly used methods involves the reaction of 2-(4-bromobenzyl)-1H-benzo[d]imidazole with 2-(1H-tetrazol-5-yl)biphenyl-4-carbaldehyde in the presence of a palladium catalyst. The resulting compound is then treated with butylamine and subsequently hydrolyzed to yield 2-Butyl-1-((2'-(1H-tetrazol-5-yl)biphenyl-4-yl)methyl)-1H-benzimidazole-7-carboxylic acid.
科学的研究の応用
2-Butyl-1-((2'-(1H-tetrazol-5-yl)biphenyl-4-yl)methyl)-1H-benzimidazole-7-carboxylic acid has been studied for its potential applications in scientific research. One of the main areas of interest is its use as a fluorescent probe for the detection of zinc ions in biological systems. This compound has also been shown to have potential as a therapeutic agent for the treatment of cancer and other diseases.
特性
CAS番号 |
136284-47-4 |
|---|---|
製品名 |
2-Butyl-1-((2'-(1H-tetrazol-5-yl)biphenyl-4-yl)methyl)-1H-benzimidazole-7-carboxylic acid |
分子式 |
C26H24N6O2 |
分子量 |
452.5 g/mol |
IUPAC名 |
2-butyl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylic acid |
InChI |
InChI=1S/C26H24N6O2/c1-2-3-11-23-27-22-10-6-9-21(26(33)34)24(22)32(23)16-17-12-14-18(15-13-17)19-7-4-5-8-20(19)25-28-30-31-29-25/h4-10,12-15H,2-3,11,16H2,1H3,(H,33,34)(H,28,29,30,31) |
InChIキー |
FLOKGHWIQFCIJW-UHFFFAOYSA-N |
SMILES |
CCCCC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5)C(=O)O |
正規SMILES |
CCCCC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5)C(=O)O |
その他のCAS番号 |
136284-47-4 |
同義語 |
2-butyl-1-((2'-(1H-tetrazol-5-yl)biphenyl-4-yl)methyl)-1H-benzimidazole-7-carboxylic acid CV 11194 CV-11194 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



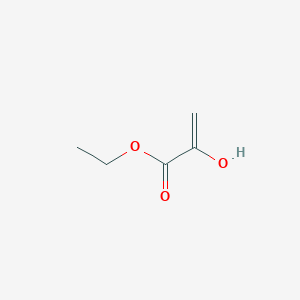
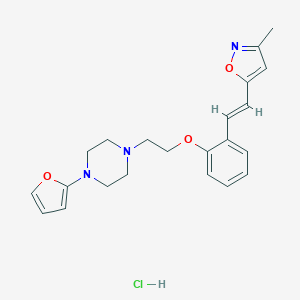
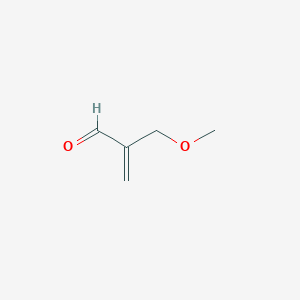
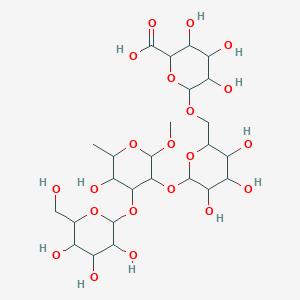
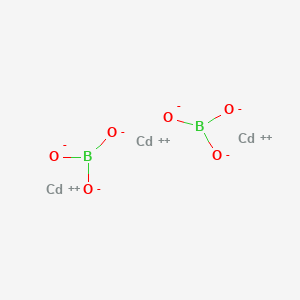
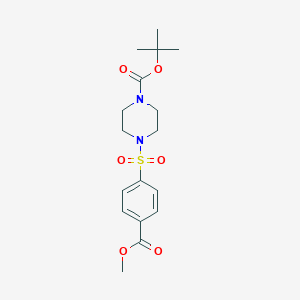
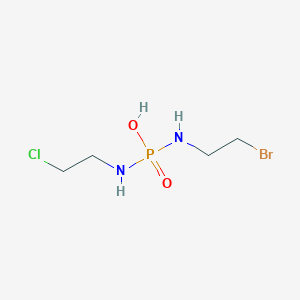
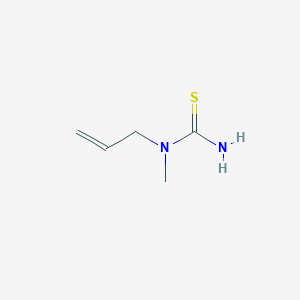
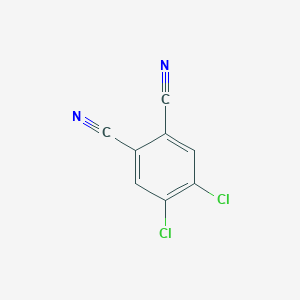
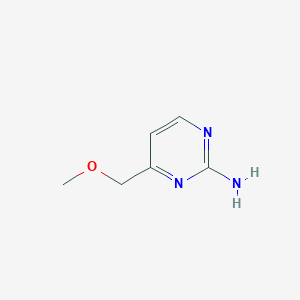
![Calcium;2-[bis[2-[carboxymethyl-[2-(methylamino)-2-oxoethyl]amino]ethyl]amino]acetic acid](/img/structure/B145063.png)
